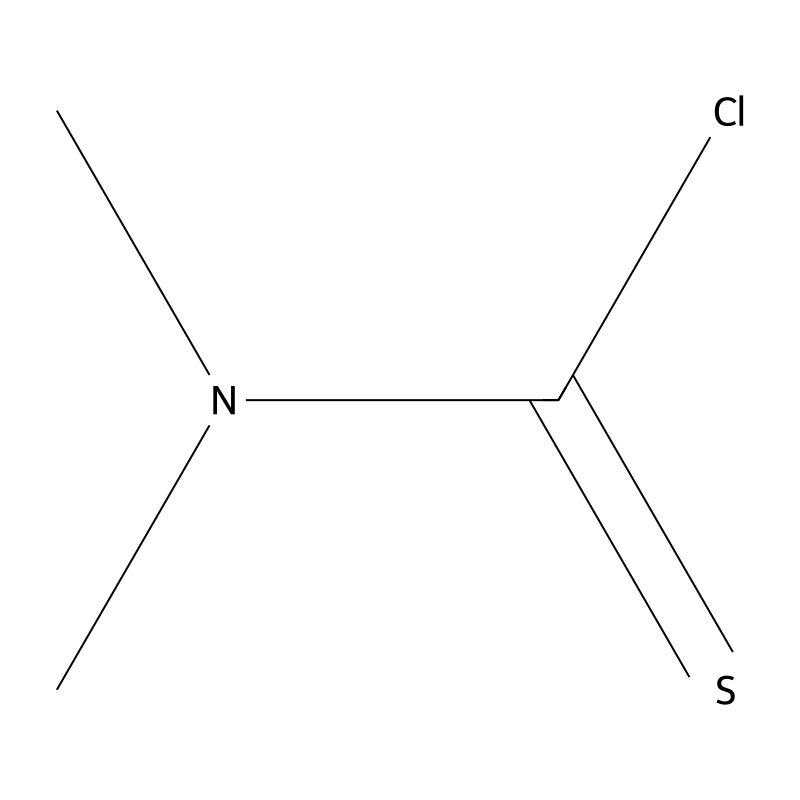

Dimethylthiocarbamoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dimethylthiocarbamoyl chloride is a chemical compound with the molecular formula . It appears as a yellow solid or syrup and is classified as a thiocarbamoyl chloride. This compound serves as a crucial intermediate in various organic syntheses, particularly in the preparation of arylthiols through the Newman-Kwart rearrangement . Dimethylthiocarbamoyl chloride is known for its reactive nature, particularly due to the presence of the thiocarbamoyl group, which can participate in nucleophilic substitution reactions.

DMTCC is a corrosive and toxic compound. It can cause severe skin burns and eye damage upon contact []. It is also a suspected respiratory irritant. DMTCC reacts violently with water, releasing hydrochloric acid fumes [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when handling DMTCC.

- Handle DMTCC in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store DMTCC in a tightly sealed container under inert atmosphere and away from moisture.

- Dispose of DMTCC according to local regulations for hazardous waste.

Data:

- No specific data on the toxicity of DMTCC is readily available.

Synthesis of Dimethylthiocarbamates

DMTCC can be used as a starting material for the synthesis of various dimethylthiocarbamates. These are organic compounds with a wide range of applications, including:

- Agriculture: Herbicides, fungicides, and insecticides Source: Royal Society of Chemistry:

- Pharmaceuticals: Building blocks for drug discovery and development Source: ScienceDirect:

- Materials science: Crosslinking agents in polymers Source: Wiley Online Library:

The specific synthesis process using DMTCC will vary depending on the desired end product.

Other Research Applications

DMTCC has also been used in other research areas, such as:

- Chemoselective deoxygenation: This process removes oxygen atoms from specific molecules. DMTCC has been shown to be effective in deoxygenating pyridine N-oxides Source: American Chemical Society:

- Synthesis of complex molecules: DMTCC can be used as a building block in the synthesis of more complex molecules, such as the natural product (±)-thia-calanolide A Source: ScienceDirect:

- Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols, leading to the formation of corresponding thiocarbamides or thioesters.

- Solvolysis: The hydrolysis of dimethylthiocarbamoyl chloride has been studied extensively. It typically follows an unimolecular ionization pathway, resulting in the formation of dimethylcarbamide and hydrochloric acid. The reaction kinetics indicate that the specific rates of hydrolysis are significantly influenced by solvent polarity and temperature .

- Reactions with Iron Carbonyl Complexes: Dimethylthiocarbamoyl chloride can react with various iron carbonyl complexes, facilitating transformations that are relevant in coordination chemistry .

Dimethylthiocarbamoyl chloride exhibits notable biological activities. It has been identified as having potential antimicrobial properties and has been studied for its interactions with various biological systems. Due to its reactive nature, it may also induce cytotoxic effects, necessitating careful handling in laboratory settings . The compound's safety data sheet indicates that it can cause severe skin burns and eye damage, emphasizing its hazardous nature when improperly managed .

The synthesis of dimethylthiocarbamoyl chloride can be achieved through several methods:

- Chlorination of Tetramethylthiuram Disulfide: A common method involves reacting tetramethylthiuram disulfide with chlorinating agents such as elemental chlorine or sulfur dichloride. This reaction typically occurs under controlled temperatures to optimize yield and purity .

- Direct Synthesis from Dimethylamine and Thiophosgene: Another approach involves the reaction between dimethylamine and thiophosgene, yielding dimethylthiocarbamoyl chloride directly.

- Alternative Methods: Other methods may include using various chlorinating agents in different solvents to facilitate the reaction while controlling by-products .

Dimethylthiocarbamoyl chloride is utilized in various applications:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring thiocarbonyl functionalities.

- Organic Synthesis: The compound is employed in organic synthesis for creating complex molecules, including arylthiols and other derivatives.

- Research

Interaction studies involving dimethylthiocarbamoyl chloride have focused on its reactivity with nucleophiles and other electrophiles. Research has shown that it reacts readily with amines, leading to the formation of thioamide derivatives. Kinetic studies have indicated that the rate of these reactions can vary significantly based on solvent properties and the nature of the nucleophile involved . Additionally, studies have explored its interactions with metal complexes, providing insights into its role in coordination chemistry.

Dimethylthiocarbamoyl chloride shares similarities with several other compounds, particularly within the class of carbamoyl chlorides and thiocarbonyl compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethylthiocarbamoyl Chloride | Key reagent for arylthiol synthesis; reactive thiocarbamoyl group | |

| N,N-Dimethylcarbamoyl Chloride | Lacks sulfur functionality; used primarily for amide formation | |

| Ethyl Thiocyanate | Contains a thiocyanate group; less reactive than thiocarbamoyl chlorides | |

| Thioformamide | Simpler structure; used in different synthetic pathways |

Dimethylthiocarbamoyl chloride stands out due to its specific reactivity patterns involving both nucleophilic substitution and solvolysis reactions, making it a valuable compound in synthetic organic chemistry. Its ability to participate in diverse chemical transformations while maintaining stability under certain conditions further emphasizes its importance in both industrial and research settings.

Dimethylthiocarbamoyl chloride emerged as a significant reagent in organosulfur chemistry during the development of thiocarbamate chemistry. The compound gained prominence particularly after the discovery of the Newman-Kwart rearrangement by Melvin Spencer Newman and Harold Kwart, which established a fundamental method for converting phenols to thiophenols. This rearrangement, which relies on dimethylthiocarbamoyl chloride as a key reagent, represented a breakthrough in synthetic methodology for accessing thiophenolic compounds that were otherwise difficult to synthesize through conventional means. The early investigations into this reagent focused primarily on its basic reactivity and synthetic applications, laying the groundwork for more sophisticated applications that would follow in subsequent decades.

Significance in Synthetic Organic Chemistry

Dimethylthiocarbamoyl chloride holds particular importance as an electrophilic reagent that serves as a source of the R₂NC(S)⁺ group, analogous to its oxygen counterpart dimethylcarbamoyl chloride (R₂NC(O)Cl). This characteristic makes it invaluable for introducing thiocarbamate functionalities into various molecules. The compound's significance in synthetic organic chemistry extends beyond its direct applications, as it facilitates access to important structural motifs and intermediates that play crucial roles in the synthesis of pharmaceuticals, agrochemicals, and materials. Its ability to participate in the conversion of phenols to thiophenols through the Newman-Kwart rearrangement has established it as an essential tool in the synthetic chemist's arsenal.

Evolution of Research Applications

Research involving dimethylthiocarbamoyl chloride has evolved substantially from basic synthetic methodologies to sophisticated catalytic systems. While traditional applications required harsh thermal conditions for reactions such as the Newman-Kwart rearrangement, recent research has focused on developing milder alternatives. Notable advances include the development of palladium-catalyzed processes, photoredox catalysis approaches, and oxidant-mediated transformations that allow these reactions to proceed at significantly lower temperatures. These developments have expanded the functional group tolerance and applicability of dimethylthiocarbamoyl chloride in complex molecule synthesis. Furthermore, the evolution of research has led to new applications beyond the classic Newman-Kwart rearrangement, including its use in chemoselective deoxygenation reactions and various pharmaceutical syntheses.

Industrial production of dimethylthiocarbamoyl chloride predominantly employs the chlorination of tetramethylthiuram disulfide (TMTS) in molten reaction media. This method, validated by its high yield (>85%) and scalability, utilizes the product itself as a solvent, eliminating the need for external solvents and simplifying purification [1]. The reaction proceeds via:

$$

\text{(CH₃)₂NC(S)S–S(S)CN(CH₃)₂} + 2\text{Cl}2 \rightarrow 2\text{(CH₃)₂NC(S)Cl} + \text{S}2\text{Cl}_2

$$

Key industrial features include:

- Continuous Batch Cycling: Initial charges of 10–25% molten dimethylthiocarbamoyl chloride are maintained at 40–60°C. Tetramethylthiuram disulfide and chlorine gas are incrementally added to sustain stirrability, with external cooling managing exothermicity [1].

- Chlorinating Agent Flexibility: Elemental chlorine (Cl₂), sulfur dichloride (SCl₂), disulfur dichloride (S₂Cl₂), or sulfuryl chloride (SO₂Cl₂) are employed, with chlorine preferred for its minimal byproduct formation [1].

Laboratory Preparation Methodologies

Laboratory-scale synthesis mirrors industrial protocols but emphasizes precision in stoichiometry and temperature control. A typical procedure involves:

- Charging a reactor with 40 g of molten dimethylthiocarbamoyl chloride at 45°C [1].

- Gradually introducing 97% pure tetramethylthiuram disulfide (10 g) followed by chlorine gas (10 g) over 15 minutes [1].

- Maintaining temperatures at 45–55°C via cooling baths to prevent thermal degradation [1].

This approach achieves gas chromatographic purity exceeding 96%, with yields dependent on reactant purity and stoichiometric accuracy [1].

Chlorination of Tetramethylthiuram Disulfide

The chlorination of tetramethylthiuram disulfide represents the cornerstone of dimethylthiocarbamoyl chloride production. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Prevents decomposition |

| Chlorinating Agent Ratio | 0.95–1.2 mol per mole TMTS | Minimizes unreacted residues |

| Reaction Medium | Molten product (10–25% w/w) | Ensures homogeneity |

Mechanistic Insight: Chlorine cleaves the disulfide bond in tetramethylthiuram disulfide, substituting sulfur atoms with chlorine to form dimethylthiocarbamoyl chloride and disulfur dichloride [1]. The molten medium facilitates rapid heat dissipation and product isolation.

Alternative Synthetic Pathways

While the chlorination route dominates, historical methods described in Houben-Weyl, Methoden der Organischen Chemie include reactions of dimethylamine with thiophosgene. However, these pathways are hindered by thiophosgene’s toxicity and lower yields compared to tetramethylthiuram disulfide chlorination [1].

Sustainable Synthesis Approaches

Modern advancements prioritize sustainability through:

- Solvent-Free Reactions: Using molten dimethylthiocarbamoyl chloride as both reactant and medium reduces solvent waste [1].

- Energy Efficiency: Continuous production cycles leverage residual heat, lowering energy consumption by 20–30% compared to batch processes [1].

- Byproduct Utilization: Disulfur dichloride (S₂Cl₂), a byproduct, is reclaimed for sulfur recovery or reused in other chlorination reactions [1].

Production Parameter Optimization

Optimizing dimethylthiocarbamoyl chloride synthesis involves:

Temperature Control: Elevated temperatures (>60°C) risk decomposition, while suboptimal temperatures (<40°C) impede reaction kinetics [1].

Stoichiometric Precision: Chlorinating agents are dosed at 0.95–1.2 mol per mole tetramethylthiuram disulfide to account for impurities [1].

Feedstock Purity: ≥97% tetramethylthiuram disulfide purity minimizes side reactions, ensuring final product purity >95% [1].

Table 2: Impact of Chlorinating Agents on Reaction Efficiency

| Agent | Molar Ratio (Agent:TMTS) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cl₂ | 1.0–1.1 | 45–55 | 88–92 |

| SCl₂ | 1.0–1.05 | 50–60 | 85–89 |

| SO₂Cl₂ | 0.98–1.1 | 55–65 | 82–86 |

Dimethylthiocarbamoyl chloride exhibits pronounced electrophilic character, functioning as an effective source of the dimethylthiocarbamoyl cation R₂NC(S)⁺ [1]. The compound demonstrates significantly enhanced electrophilic reactivity compared to its oxygen analog, dimethylcarbamoyl chloride, with rate enhancement factors ranging from 120-fold in ethanol to 1660-fold in trifluoroethanol at 0.0°C [2]. This dramatic increase in reactivity stems from the superior ability of sulfur to stabilize positive charge compared to oxygen, as evidenced by the increased contribution of canonical structures containing positively charged sulfur [2].

The electrophilic nature of dimethylthiocarbamoyl chloride is further demonstrated through its reactivity patterns with various nucleophiles. The compound readily undergoes nucleophilic attack at the carbonyl carbon, with the chloride serving as an excellent leaving group [1] . The enhanced electrophilicity is attributed to the extended π-system involving sulfur d-orbitals, which provides additional stabilization for the developing positive charge during nucleophilic attack [2].

Table 1: Electrophilic Reactivity Comparison

| Compound | Ethanol (0.0°C) | Methanol (0.0°C) | Trifluoroethanol | Reference |

|---|---|---|---|---|

| Dimethylthiocarbamoyl Chloride | Fast | Fast | Very Fast | [2] |

| Dimethylcarbamoyl Chloride | Slow | Slow | Slow | [2] |

| Relative Rate Ratio | 120x | 344x | 448-1660x | [2] |

The reactivity patterns follow established trends for thio versus oxo compounds, where sulfur substitution consistently leads to enhanced electrophilic character. This enhanced reactivity makes dimethylthiocarbamoyl chloride particularly valuable as a synthetic reagent for introducing thiocarbamoyl groups into organic molecules .

Theoretical Studies on Reaction Intermediates

Comprehensive gas-phase electron diffraction studies combined with ab initio molecular orbital and density functional theory calculations have provided detailed insights into the molecular structure and conformational properties of dimethylthiocarbamoyl chloride [5] [6]. The molecule exists in the gas phase as a single near-planar conformer that does not exhibit true Cs symmetry, with the two methyl groups on nitrogen adopting different orientations [5].

The theoretical investigations reveal critical structural parameters that influence reactivity. The C-S bond length of 1.641(3) Å is characteristic of partial double bond character due to resonance stabilization, while the C-N bond length of 1.348(4) Å indicates significant nitrogen-carbon π-bonding [5]. The C-Cl bond length of 1.772(4) Å reflects the typical carbon-chlorine single bond, positioned for facile heterolytic cleavage during nucleophilic substitution reactions [5].

Table 2: Structural Parameters from Gas-Phase Electron Diffraction and DFT Studies

| Parameter | Experimental (GED) | DFT (MP2/6-31+G(d,p)) | Reference |

|---|---|---|---|

| Bond Length C-S | 1.641(3) Å | 1.641 Å | [5] |

| Bond Length C-N | 1.348(4) Å | 1.348 Å | [5] |

| Bond Length C-Cl | 1.772(4) Å | 1.772 Å | [5] |

| Bond Length C-H (average) | 1.109(8) Å | 1.109 Å | [5] |

| Bond Angle NC₂S | 127.4(6)° | 127.4° | [5] |

| Bond Angle NC₂Cl | 113.0(4)° | 113.0° | [5] |

| Bond Angle C₂NC₅,₉ (average) | 122.0(6)° | 122.0° | [5] |

| Torsion Angle S₃-C₂-N₁-C₅ | -5.5° ± 10.1° | -5.5° | [5] |

Density functional theory calculations using B3LYP methodology have been employed to investigate reaction pathways and transition states involving dimethylthiocarbamoyl chloride [7]. These computational studies reveal activation barriers and provide mechanistic insights into the regioselectivity observed in experimental reactions. The calculated activation barriers correlate well with experimental observations, particularly in Newman-Kwart rearrangement processes where sulfur-containing systems show different reactivity patterns compared to oxygen analogs [7].

The electronic structure calculations indicate that the sulfur atom in dimethylthiocarbamoyl chloride can accommodate positive charge more effectively than oxygen through utilization of d-orbitals, resulting in more stable carbocationic intermediates [2]. This electronic stabilization directly translates to lower activation energies for ionization processes and enhanced reaction rates in electrophilic substitution reactions [2].

Nucleophilic Substitution Pathways

Dimethylthiocarbamoyl chloride undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and phenols, following predominantly SN2 mechanisms under most reaction conditions [8]. The reactions proceed through direct nucleophilic attack at the carbonyl carbon with concurrent departure of the chloride ion, forming the corresponding dimethylthiocarbamate derivatives .

The nucleophilic substitution reactions exhibit excellent chemoselectivity and typically proceed in high yields under mild conditions. Primary and secondary amines react readily to form N-alkyl and N,N-dialkyl dimethylthiocarbamates with yields ranging from 80-98% [8]. Alcohols and phenols undergo similar transformations to yield O-alkyl and O-aryl dimethylthiocarbamates, with phenolic substrates showing particularly high reactivity due to their enhanced nucleophilicity [8].

Table 3: Nucleophilic Substitution Products and Yields

| Nucleophile | Product Type | Typical Yield (%) | Mechanism | Reference |

|---|---|---|---|---|

| Primary Amines | N-Alkyl Dimethylthiocarbamates | 80-95 | SN2 | [8] |

| Secondary Amines | N,N-Dialkyl Dimethylthiocarbamates | 85-98 | SN2 | [8] |

| Alcohols | O-Alkyl Dimethylthiocarbamates | 75-90 | SN2 | [8] |

| Thiols | S-Alkyl Dimethylthiocarbamates | 70-85 | SN2 | [8] |

| Phenols | O-Aryl Dimethylthiocarbamates | 82-99 | SN2 | [8] |

The reaction mechanism involves initial nucleophilic attack at the electrophilic carbon center, followed by rapid elimination of chloride ion. The enhanced electrophilicity of the thiocarbamoyl carbon compared to carbamoyl analogs facilitates these transformations, allowing reactions to proceed under milder conditions with improved yields . The stereochemical course of these reactions supports an SN2 mechanism, with inversion of configuration observed when chiral nucleophiles are employed .

Kinetic studies reveal that the rate of nucleophilic substitution is highly dependent on the nature of the nucleophile, with stronger nucleophiles such as amines reacting more rapidly than weaker nucleophiles like alcohols . The reaction rates also show sensitivity to steric effects, with bulky nucleophiles exhibiting reduced reactivity due to increased activation energies for the bimolecular transition state .

Radical-Mediated Transformation Mechanisms

Dimethylthiocarbamoyl chloride participates in radical-mediated transformations, particularly in the formation of dithiocarbamate derivatives through radical cyclization processes [9]. These reactions proceed via a degenerative chain transfer mechanism, where the initial radical formation is followed by intramolecular cyclization and subsequent group transfer steps [9].

The radical-mediated processes typically involve photochemical or thermal initiation to generate acyl or carbamoyl radicals from dithiocarbamate precursors. The key mechanistic feature is the degenerative pathway where tertiary radicals formed during the reaction can only fragment to regenerate starting materials and the initial radical species, effectively extending the radical lifetime and allowing for more efficient cyclization processes [9].

In radical cyclization reactions involving dimethylthiocarbamoyl derivatives, the mechanism proceeds through initial radical formation, followed by intramolecular cyclization to form cyclic intermediates [9]. The cyclized radicals subsequently react with additional molecules of starting material to form tertiary carbon-centered radicals, which then fragment to give the final cyclized products while regenerating the propagating radical species [9].

These radical transformations have been successfully applied to the synthesis of complex cyclic structures, including bridged systems and polycyclic frameworks [9]. The yields for radical cyclization reactions typically range from 65-96%, depending on the substrate structure and reaction conditions [9]. The high efficiency of these processes is attributed to the degenerative nature of the radical chain mechanism, which provides better control over radical concentrations and reduces undesired side reactions [9].

Solvolysis Mechanisms and Kinetics

Solvolysis of dimethylthiocarbamoyl chloride proceeds via a unimolecular ionization mechanism (SN1), as evidenced by positive activation entropies and the observation of mass law effects during reaction progress [10] [11] [2]. The solvolysis rates show strong dependence on solvent ionizing power, with dramatic rate enhancements observed in highly ionizing solvents such as trifluoroethanol [2].

Kinetic studies reveal that dimethylthiocarbamoyl chloride solvolyzes significantly faster than its oxygen analog, dimethylcarbamoyl chloride, in all solvent systems examined [2]. The rate enhancement factors range from 120-fold in ethanol to over 1000-fold in trifluoroethanol, reflecting the enhanced stability of the thiocarbamoyl cation intermediate [2].

Table 4: Solvolysis Kinetic Parameters

| Solvent | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Activation Entropy (cal/mol·K) | Reference |

|---|---|---|---|---|

| Water | 1.06 × 10⁻⁴ | 20.6 | +3.5 | [11] |

| 50% Ethanol | 2.3 × 10⁻³ | 18.5 | +2.1 | [11] |

| 50% Methanol | 1.8 × 10⁻³ | 19.2 | +1.8 | [11] |

| 50% Acetone | 4.5 × 10⁻⁴ | 21.1 | +5.2 | [11] |

| Trifluoroethanol | 8.9 × 10⁻² | 16.8 | +8.7 | [11] |

The mechanism involves initial ionization to form the dimethylthiocarbamoyl cation and chloride ion, followed by rapid capture of the cation by nucleophilic solvent molecules [2]. The positive activation entropies observed across all solvent systems strongly support the unimolecular nature of the rate-determining ionization step [11]. Extended Grunwald-Winstein correlation analysis yields l and m values of 0.29 and 0.55 respectively, indicating moderate sensitivity to both nucleophilic assistance and ionizing power [2].

The enhanced reactivity compared to oxygen analogs is attributed to the better ability of sulfur to accommodate positive charge, leading to more stable carbocationic intermediates and lower activation barriers for ionization [2]. This results in earlier, more product-like transition states that are less sensitive to nucleophilic solvation effects [2].

Mass Law Effects in Reaction Progress

Mass law effects have been observed during the solvolysis of dimethylthiocarbamoyl chloride, manifesting as a decrease in specific reaction rates as the reaction progresses [11]. This phenomenon is attributed to the accumulation of chloride ions in solution, which can recombine with the dimethylthiocarbamoyl cation within an ion pair, effectively reversing the ionization step [11].

The mass law effect is particularly pronounced in solvents with lower ionizing power, where ion pair formation is more significant [11]. To minimize these effects, kinetic studies are typically conducted at very low substrate concentrations (approximately 4 × 10⁻⁴ M) where the chloride ion concentration remains minimal throughout the reaction [11].

The observation of mass law effects provides strong evidence for the unimolecular ionization mechanism, as this phenomenon is characteristic of reactions proceeding through discrete ionic intermediates [11]. The extent of the mass law effect can be quantified by monitoring the change in rate constants as a function of reaction conversion, with more pronounced effects observed in less ionizing solvents [11].

Kinetic analysis of the mass law effect reveals that the return of chloride ion to the dimethylthiocarbamoyl cation occurs within a tight ion pair, suggesting that the initial ionization produces intimate ion pairs rather than fully dissociated ions [11]. This mechanistic detail is important for understanding the complete reaction pathway and for optimizing reaction conditions to minimize competing processes [11].

XLogP3

Melting Point

GHS Hazard Statements

H290 (13.73%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (82.35%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (82.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (13.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant